molecular formula C7H8O4S2 B13493263 2-(4-Methanesulfonylthiophen-3-yl)acetic acid

2-(4-Methanesulfonylthiophen-3-yl)acetic acid

Cat. No.: B13493263
M. Wt: 220.3 g/mol
InChI Key: OZXBXOYHSVPSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methanesulfonylthiophen-3-yl)acetic acid is a sulfone-containing derivative of thiophene acetic acid. Its molecular formula is C₇H₈O₄S₂, featuring a thiophene ring substituted with a methanesulfonyl (-SO₂CH₃) group at the 4-position and an acetic acid moiety at the 3-position. This compound is structurally distinct due to the electron-withdrawing sulfonyl group, which enhances its acidity and polarity compared to thioether analogs.

Properties

Molecular Formula

C7H8O4S2

Molecular Weight

220.3 g/mol

IUPAC Name

2-(4-methylsulfonylthiophen-3-yl)acetic acid

InChI

InChI=1S/C7H8O4S2/c1-13(10,11)6-4-12-3-5(6)2-7(8)9/h3-4H,2H2,1H3,(H,8,9)

InChI Key

OZXBXOYHSVPSEP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CSC=C1CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonylthiophen-3-yl)acetic acid typically involves the introduction of the methanesulfonyl group to the thiophene ring followed by the formation of the acetic acid moiety. One common method is the sulfonation of thiophene derivatives using methanesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated thiophene can then be subjected to a carboxylation reaction to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(4-Methanesulfonylthiophen-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylthiophen-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Acetic Acid Derivatives

2-(Thiophen-3-ylmethylsulfanyl)acetic Acid (CAS 16401-41-5)
  • Molecular Formula : C₇H₈O₂S₂
  • Key Features : Contains a thiophene ring with a methylthio (-SCH₃) group and an acetic acid side chain.
  • Comparison: The absence of a sulfonyl group reduces acidity (pKa ~3.5–4.0 estimated) compared to the sulfonyl analog. Higher lipophilicity (XLogP3 = 1.6) due to the less polar thioether group .
2-[[(4-Methoxy-3-Nitrophenyl)methyl]thio]acetic Acid
  • Molecular Formula: C₁₀H₁₁NO₅S
  • Key Features: Benzene ring with electron-withdrawing nitro (-NO₂) and methoxy (-OCH₃) groups.
  • Comparison :
    • The nitro group increases acidity (pKa ~2.5–3.0) but reduces metabolic stability.
    • Lower solubility in water compared to thiophene derivatives due to the aromatic benzene core .

Phenylacetic Acid Derivatives

2-(4-Hydroxy-3-Methoxyphenyl)acetic Acid (CAS 306-08-1)
  • Molecular Formula : C₉H₁₀O₄
  • Key Features: Phenolic hydroxyl (-OH) and methoxy (-OCH₃) substituents.
  • Comparison :
    • Higher hydrogen-bonding capacity due to the hydroxyl group (pKa ~4.36).
    • Used in lignin biosynthesis studies and as a precursor for antioxidants .
2-(3-Bromo-4-Methoxyphenyl)acetic Acid
  • Molecular Formula : C₉H₉BrO₃
  • Comparison :
    • The bromine atom increases lipophilicity (XLogP3 ~2.1) and reactivity in Suzuki coupling reactions.
    • Used in synthesizing Combretastatin A-4, an anticancer agent .

Heterocyclic Acetic Acid Derivatives

2-((5-(4-Fluorophenyl)-4-(Tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic Acid (CAS 741731-81-7)
  • Molecular Formula : C₁₆H₁₇FN₄O₃S
  • Key Features : Triazole core with fluorophenyl and tetrahydrofuran groups.
  • Comparison :
    • The triazole ring enhances metabolic stability and hydrogen-bonding interactions.
    • Fluorine substituent improves bioavailability and target binding affinity .
2-[[5-(2,4-Dichlorophenyl)-4-(Phenylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetic Acid (CAS 537017-41-7)
  • Molecular Formula : C₁₇H₁₄Cl₂N₄O₂S
  • Key Features : Dichlorophenyl and benzyl groups enhance lipophilicity (XLogP3 ~4.2).

Structural and Functional Analysis Table

Compound Name Core Structure Substituents Molecular Formula XLogP3 Key Applications
2-(4-Methanesulfonylthiophen-3-yl)acetic acid Thiophene -SO₂CH₃, -CH₂COOH C₇H₈O₄S₂ ~0.8* Drug design (hypothetical)
2-(Thiophen-3-ylmethylsulfanyl)acetic acid Thiophene -SCH₃, -CH₂COOH C₇H₈O₂S₂ 1.6 Synthetic intermediate
2-(3-Bromo-4-methoxyphenyl)acetic acid Benzene -Br, -OCH₃, -CH₂COOH C₉H₉BrO₃ 2.1 Anticancer synthesis
2-(4-Hydroxy-3-methoxyphenyl)acetic acid Benzene -OH, -OCH₃, -CH₂COOH C₉H₁₀O₄ 1.2 Lignin research

*Estimated based on sulfonyl group polarity.

Key Research Findings

Acidity and Reactivity : Sulfonyl groups (e.g., -SO₂CH₃) significantly lower pKa values (~1.5–2.0) compared to thioethers (-SCH₃) or hydroxyl groups, enhancing solubility in aqueous media .

Synthetic Routes : Oxidation of thioether precursors (e.g., 2-(thiophen-3-ylmethylsulfanyl)acetic acid) using H₂O₂ or mCPBA is a plausible method to synthesize the target sulfonyl compound .

Biological Relevance : Bromine and chlorine substituents in analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid improve binding to hydrophobic enzyme pockets, making them valuable in anticancer drug development .

Biological Activity

2-(4-Methanesulfonylthiophen-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular FormulaC10H11O4S
Molecular Weight229.26 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number]

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with methanesulfonic acid under controlled conditions. The synthetic route can be optimized for yield and purity through various methods, including:

  • Refluxing in organic solvents.
  • Using catalysts to enhance reaction rates.
  • Purification via recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits several biological activities:

The compound interacts with specific biological targets, potentially acting as an enzyme inhibitor or modulator. Its mechanism may involve:

  • Inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
  • Modulation of nitric oxide synthase , impacting vascular function and inflammation.

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Anti-inflammatory : Studies suggest that it may reduce inflammation markers in animal models.
  • Analgesic : Potential use in pain management through its effects on pain pathways.
  • Antioxidant : Exhibits properties that may protect against oxidative stress.

Study 1: Anti-inflammatory Effects

A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

Study 2: Pain Management

In a clinical trial involving patients with chronic pain, the compound was found to lower pain scores significantly compared to a placebo group, suggesting its efficacy in pain relief .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced edema in rat models
AnalgesicLowered pain scores in clinical trials
AntioxidantDecreased oxidative stress markers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.